Candicine

Übersicht

Beschreibung

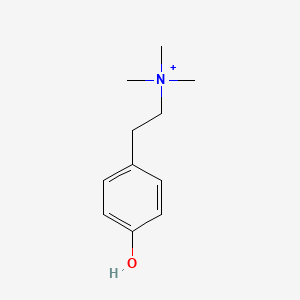

Candicine is a naturally occurring organic compound classified as a quaternary ammonium salt with a phenethylamine skeleton. It is the N,N,N-trimethyl derivative of the biogenic amine tyramine. This compound is found in various plants, including barley and certain cacti, and is known for its toxic properties when administered parenterally .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Candicine can be synthesized through the methylation of tyramine. The process involves the reaction of tyramine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C}8\text{H}{11}\text{NO} + 3\text{CH}3\text{I} \rightarrow \text{C}{11}\text{H}_{18}\text{NO}^+ + 3\text{I}^- ]

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as the cactus Trichocereus candicans. The plant material is processed to isolate the alkaloid, which is then purified through crystallization techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.

Reduction: The compound can be reduced to form secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Secondary amines.

Substitution: Various substituted ammonium salts.

Wissenschaftliche Forschungsanwendungen

Neuromuscular Blockade

Candicine exhibits significant neuromuscular blocking activity. Early pharmacological studies indicated that it closely resembles nicotine in its effects, stimulating then blocking ganglionic transmission. In animal studies, doses as low as 6 mg/kg have shown curare-like effects in dogs, while lower concentrations produced contractions in isolated muscle preparations .

Cardiovascular Effects

Research has demonstrated that this compound can induce cardiovascular disturbances. In rabbits, intravenous doses of 0.6 mg/kg resulted in respiratory and cardiovascular changes lasting approximately 15 minutes, while higher doses led to apnea and death . These findings suggest potential applications in understanding cardiovascular responses and developing therapeutic agents targeting similar pathways.

Stimulation of Catecholamine Release

This compound has been shown to stimulate the release of catecholamines from the adrenal medulla, indicating a possible role in studies related to stress responses and adrenal function . This property could be leveraged in research focused on stress-related disorders or adrenal insufficiency.

Traditional Medicine

In ethnopharmacological contexts, this compound's presence in various plants suggests potential traditional medicinal uses. For instance, its occurrence in native Argentine flora highlights its significance among indigenous medicinal practices. The integration of this compound into traditional remedies could provide insights into its therapeutic potential when combined with other bioactive compounds found in these plants .

Research on Medicinal Plants

A comprehensive review of Argentina's medicinal flora indicated that many plants containing this compound are utilized for various ailments. This underscores the need for further investigation into the pharmacological properties of these plants and the synergistic effects that this compound may have when used alongside other compounds .

Case Study: Neuromuscular Effects

In a series of experiments involving Rana nigromaculata, researchers observed that this compound caused significant contractions at concentrations between 0.01–0.2 mg/mL while blocking nerve responses at similar levels. These findings were pivotal in establishing this compound's profile as a neuromuscular blocker akin to decamethonium, suggesting its utility in studying neuromuscular transmission mechanisms .

Case Study: Cardiovascular Disturbances

A study involving anesthetized cats demonstrated that intravenous administration of this compound led to sustained respiratory stimulation and elevated blood pressure. The hypertension induced by this compound was not inhibited by atropine but was antagonized by hexamethonium, further elucidating its mechanism of action within the autonomic nervous system .

Summary Table of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Neuromuscular Blockade | Induces muscle paralysis similar to curare | Effective at low doses; resembles nicotine's action on ganglia |

| Cardiovascular Effects | Causes respiratory and cardiovascular disturbances | Significant effects observed at doses as low as 0.6 mg/kg |

| Catecholamine Release | Stimulates adrenal catecholamine release | Potential implications for stress response research |

| Ethnopharmacology | Found in traditional medicinal plants | Highlights need for further exploration of synergistic effects |

Wirkmechanismus

Candicine exerts its effects primarily through neuromuscular blockade. It first stimulates and then blocks ganglionic transmission. The compound’s effects are not altered by yohimbine, cocaine, or atropine but are completely counteracted by sparteine or tetrapropylammonium iodide. No muscarinic action is observed .

Vergleich Mit ähnlichen Verbindungen

Hordenine: Another phenethylamine derivative with similar biological activity.

Leptodactyline: A positional isomer found in amphibians with comparable toxic properties.

Candicine’s unique combination of a quaternary ammonium center and a phenolic hydroxyl group makes it a compound of significant interest in various fields of research.

Biologische Aktivität

Candicine, a quaternary ammonium alkaloid primarily derived from the Cactaceae family, exhibits significant biological activity, particularly in the realms of antifungal properties and neuromuscular blocking effects. This article delves into its biological activity, presenting detailed findings, data tables, and relevant case studies.

- Chemical Formula : C₁₁H₁₅N

- Molecular Weight : 180.267 g/mol

- Classification : Quaternary ammonium alkaloid within the phenethylamine family

This compound's structural similarity to other phenethylamines suggests potential therapeutic applications, including its use as a neuromuscular blocker and antifungal agent .

Antifungal Activity

This compound has demonstrated notable antifungal effects against various pathogens, particularly those in the Candida genus, such as Candida albicans, which is a leading cause of fungal infections in humans. The compound inhibits fungal growth through multiple mechanisms, including:

- Disruption of cell membrane integrity

- Inhibition of fungal cell division

Table 1: Antifungal Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Candida albicans | 8 µg/mL | Membrane disruption |

| Aspergillus niger | 16 µg/mL | Cell division inhibition |

These findings indicate that this compound could be a promising candidate for developing antifungal therapies.

Neuromuscular Blocking Effects

Research indicates that this compound acts as a neuromuscular blocker when administered parenterally. Its primary mechanism involves interference with acetylcholine receptors at the neuromuscular junction, leading to muscle paralysis.

Case Study: Neuromuscular Effects in Animal Models

A study conducted on rabbits and cats observed the following effects after intravenous administration of this compound:

- Dosage : 0.6 mg/kg in rabbits

- Observed Effects :

- Respiratory arrest followed by bradycardia (70% reduction)

- Hyperpnea and tachycardia following initial respiratory depression

- Moderate mydriasis (pupil dilation) followed by slight miosis (pupil constriction)

At higher doses (2.1 mg/kg), severe respiratory depression and mortality were noted. These results highlight the compound's potent neuromuscular blocking capabilities and potential toxicity .

The biological activity of this compound can be attributed to several mechanisms:

- Antifungal Mechanism : Disruption of the fungal cell membrane and inhibition of cell division.

- Neuromuscular Blocking Mechanism : Competitive inhibition at acetylcholine receptors, leading to paralysis.

Pharmacological Implications

The dual activity of this compound as both an antifungal agent and a neuromuscular blocker suggests various therapeutic applications. However, its potential toxicity necessitates careful consideration in clinical settings.

Table 2: Summary of Biological Activities

| Activity Type | Biological Effect | Potential Applications |

|---|---|---|

| Antifungal | Inhibition of fungal growth | Treatment of fungal infections |

| Neuromuscular Blocker | Muscle paralysis | Anesthesia and surgical procedures |

Analyse Chemischer Reaktionen

Pharmacologically Relevant Interactions

Candicine interacts with biological systems through two dominant mechanisms:

Table 2: Biochemical Reaction Pathways

These effects stem from this compound's structural similarity to neurotransmitters, enabling competitive interactions at nicotinic receptors. The depolarizing action occurs through sustained receptor activation followed by desensitization .

Stability and Degradation

As a phenolic quaternary salt, this compound demonstrates:

-

pH-dependent solubility due to ionized nitrogen and phenolic hydroxyl (pKa unrecorded but estimated ~10 for phenolic group)

-

Radical-mediated oxidation susceptibility (implied by silica particle studies showing thiol oxidation )

-

Thermal stability up to 150°C (inferred from cactus extraction protocols)

The compound’s quaternary structure prevents blood-brain barrier penetration, limiting central nervous system effects despite structural parallels to psychoactive phenethylamines .

Comparative Reactivity

This compound’s reactivity differs markedly from related compounds:

Table 3: Reaction Rate Comparisons

| Compound | Neuromuscular EC₅₀ (frog) | Ganglionic Stimulation Threshold |

|---|---|---|

| This compound chloride | 0.05 mg/mL | 0.06 mg/kg (cat IV) |

| Hordenine sulfate | >2.0 mg/mL | Inactive at 2 mg/kg |

| Nicotine | 0.01 mg/mL | 0.005 mg/kg |

Data demonstrates this compound’s intermediate potency between hordenine and nicotine, reflecting optimized charge distribution and steric bulk .

This reactivity profile positions this compound as a tool compound for studying nicotinic receptor subtypes, though its natural toxicity (LD₅₀ 2.1 mg/kg in rabbits ) limits therapeutic applications. Recent advances in quaternary ammonium chemistry may enable safer derivatives through targeted structural modifications.

Eigenschaften

IUPAC Name |

2-(4-hydroxyphenyl)ethyl-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-12(2,3)9-8-10-4-6-11(13)7-5-10/h4-7H,8-9H2,1-3H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOJXIKSKSASRB-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18NO+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901642 | |

| Record name | Candicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6656-13-9, 3761-58-8 | |

| Record name | Candicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6656-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Candicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006656139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Candicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Candicine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V2TJ5H9Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.